- New types of soluble polymer-supported bisphosphine ligands with a cyclobutane backbone for Pd-catalyzed enantioselective allylic substitution reactions, Chemistry - A European Journal, 2004, 10(23), 5952-5963

Cas no 93379-48-7 ((-)-Taddol)

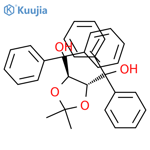

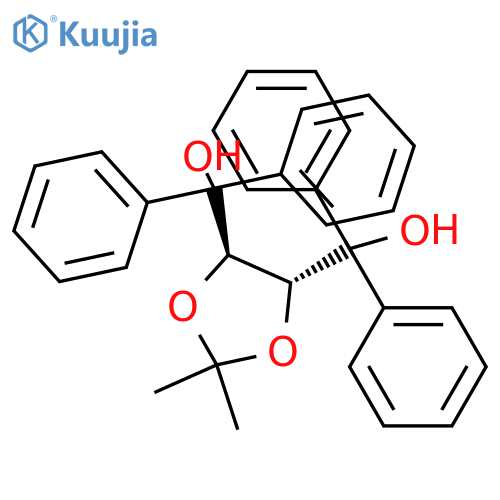

(-)-Taddol structure

Nombre del producto:(-)-Taddol

Número CAS:93379-48-7

MF:C31H30O4

Megavatios:466.567509174347

MDL:MFCD00064467

CID:61624

PubChem ID:24856048

(-)-Taddol Propiedades químicas y físicas

Nombre e identificación

-

- ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- (-)-trans-alpha,alpha'-(Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- (-)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane

- (4R,5R)-(-)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol

- (-)-Taddol

- [(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

- (-)-2,3-O-Isopropylidene-1,1,4,4-Tetraphenyl-L-Threitol

- (4R,5R)-(-)-2,2-Dimethyl-α,α,α'

- ,α'

- -tetraphenyl-1,3-dioxolane-4,5-dimethanol (R,R)-TADDOL

- TADDOL

- (-)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- (2R,3R)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol

- (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)

- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R,5R)- (9CI)

- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R-trans)- (ZCI)

- (-)-trans-α,α′-(2,2-Dimethyl-1,3-dioxane-4,5-diyl)bis(diphenylmethanol)

- (2R,3R)-(-)-1,1,4,4-Tetraphenyl-2,3-(2-propylidenedioxy)butane-1,4-diol

- (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol

- (4R,trans)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolan-4,5-dimethanol

- (R,R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol

- (R,R)-Taddol

- Taddol I

- W-204081

- DTXSID30369334

- AC-27904

- A1-24352

- NCGC00090592-02

- MFCD00064467

- (-)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol

- B1614

- AC1010

- (4R,5R)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol

- CS-W009636

- [(4R,5R)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol

- 93379-48-7

- C31H30O4

- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%

- [5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol

- 2,3-O-ISOPROPYLIDENE-1,1,4,4-TETRAPHENYL-L-THREITOL

- SCHEMBL2504692

- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)

- AKOS015895700

-

- MDL: MFCD00064467

- Renchi: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1

- Clave inchi: OWVIRVJQDVCGQX-VSGBNLITSA-N

- Sonrisas: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@@H]1OC(C)(C)O[C@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O

Atributos calculados

- Calidad precisa: 466.214409g/mol

- Carga superficial: 0

- XLogP3: 5.2

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Cuenta de enlace giratorio: 6

- Masa isotópica única: 466.214409g/mol

- Masa isotópica única: 466.214409g/mol

- Superficie del Polo topológico: 58.9Ų

- Recuento de átomos pesados: 35

- Complejidad: 574

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 2

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Not available

- Denso: 1.0864 (rough estimate)

- Punto de fusión: 194.0 to 198.0 deg-C

- Punto de ebullición: 633.2 ℃ at 760 mmHg

- Punto de inflamación: 336.7℃

- índice de refracción: -69 ° (C=1, CHCl3)

- PSA: 58.92000

- Logp: 5.37870

- Rotación específica: -65.5 º (c=1, CHCl3)

- Actividad óptica: [α]19/D −62.6°, c = 1 in chloroform

- Disolución: Not available

(-)-Taddol Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: R36/38

- Instrucciones de Seguridad: S24/25

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at room temperature

- Términos de riesgo:R36/38

(-)-Taddol Datos Aduaneros

- Código HS:29329970

- Datos Aduaneros:

China Customs Code:

29329970

(-)-Taddol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | T456300-100mg |

(-)-Taddol |

93379-48-7 | 100mg |

$ 80.00 | 2022-06-02 | ||

| Ambeed | A992160-5g |

(4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol |

93379-48-7 | 96% 99%ee | 5g |

$13.0 | 2025-02-20 | |

| abcr | AB137842-5 g |

(-)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane; 97% |

93379-48-7 | 5 g |

€246.50 | 2023-07-20 | ||

| TRC | T456300-50mg |

(-)-Taddol |

93379-48-7 | 50mg |

$ 65.00 | 2022-06-02 | ||

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-10g |

(-)-Taddol |

93379-48-7 | 97% | 10g |

¥405.0 | 2024-07-19 | |

| ChemScence | CS-W009636-5g |

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |

93379-48-7 | 99.85% | 5g |

$44.0 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1614-5g |

(-)-Taddol |

93379-48-7 | 97.0%(LC) | 5g |

¥790.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120836-1g |

(-)-Taddol |

93379-48-7 | 97% | 1g |

¥46.90 | 2023-09-04 | |

| ChemScence | CS-W009636-10g |

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |

93379-48-7 | 99.85% | 10g |

$77.0 | 2022-04-26 | |

| Biosynth | MI11457-50 g |

2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-L-threitol |

93379-48-7 | 50g |

$1,126.50 | 2023-01-03 |

(-)-Taddol Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Water Solvents: Ethyl acetate

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 6 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 6 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Enantioselective catalysis of the hetero-Diels-Alder reaction between Brassard's diene and aldehydes by hydrogen-bonding activation: a one-step synthesis of (S)-(+)-dihydrokawain, Chemistry - A European Journal, 2004, 10(23), 5964-5970

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Magnesium iodide Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; reflux → rt

1.2 rt; 20 °C; 1.5 h, 20 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 rt; 20 °C; 1.5 h, 20 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Chiral phosphonitrile super base catalysts based on chiral diamine spiro skeleton prepared with chiral o-dicarboxylic acid as raw material, their preparation methods and applications in organic synthesis reaction., China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → rt

1.2 Solvents: Tetrahydrofuran ; < 20 °C; 1.5 h, reflux

1.2 Solvents: Tetrahydrofuran ; < 20 °C; 1.5 h, reflux

Referencia

- Design of Highly Stable Iminophosphoranes as Recyclable Organocatalysts: Application to Asymmetric Chlorinations of Oxindoles, Organic Letters, 2015, 17(18), 4596-4599

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 80 °C; 80 °C → 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Palladium-catalyzed Si-C bond-forming silylation of aryl iodides with hydrosilanes: an enhanced enantioselective synthesis of silicon-stereogenic silanes by desymmetrization, RSC Advances, 2016, 6(71), 67113-67117

Métodos de producción 6

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran

Referencia

- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation, Tetrahedron Letters, 1988, 29(5), 551-4

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: 1H-Phosphole, 2,5-dihydro-3-methyl-1-(2-methylpropyl)-, 1-oxide Solvents: Hexane , Ethyl acetate ; 3 h, 26 °C

Referencia

- A Case Study on the Resolution of the 1-i-Butyl-3-methyl-3-phospholene 1-Oxide via Diastereomeric Complex Formation Using TADDOL Derivatives and via Diastereomeric Coordination Complexes Formed from the Calcium Salts of O,O'-Diaroyl-(2R,3R)-tartaric Acids, Heteroatom Chemistry, 2015, 26(1), 79-90

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; cooled; 1.5 h, reflux; reflux → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Tartaric acid framework-based chiral guanidine catalyst and preparation method and application thereof, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 10 min, 0 °C; 1 h, reflux; reflux → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- New tartrate based cyclic phosphoric acids as organocatalysts in Mannich reactions, Asymmetric Catalysis, 2016, 3(1), 1-14

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran ; 30 min, -20 °C; -20 °C → rt; 24 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; -20 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -20 °C; -20 °C → rt; 24 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; -20 °C

Referencia

- Enantioselective Direct Synthesis of syn- and anti-α,β-Dihydroxy γ-Keto Esters Using a Dinuclear Zinc-AzePhenol Complex, European Journal of Organic Chemistry, 2018, 2018(6), 785-793

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; overnight, rt

1.2 Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C → reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C → reflux

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Chiral Phosphine-Phosphite Ligands in Asymmetric Gold Catalysis: Highly Enantioselective Synthesis of Furo[3,4-d]-Tetrahydropyridazine Derivatives through [3+3]-Cycloaddition, Chemistry - A European Journal, 2018, 24(10), 2379-2383

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1.5 h, reflux

Referencia

- Development of tartaric acid derived chiral guanidines and their application to catalytic enantioselective α-hydroxylation of β-dicarbonyl compounds, Organic Letters, 2013, 15(12), 3106-3109

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran ; 8 h

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 8 h

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Quaternary phosphonium salt compound and preparation method thereof from tartaric acid, China, , ,

(-)-Taddol Raw materials

- dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

- (-)-Taddol

- (4R,5R)-4,5-Diethoxycarbonyl-2,2-dimethyldioxolane

- 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, diethyl ester

(-)-Taddol Preparation Products

(-)-Taddol Literatura relevante

-

1. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcoholsJoseph D. Gbubele,Tomasz K. Olszewski Org. Biomol. Chem. 2021 19 2823

-

Péter Bagi,Viktória Ujj,Mátyás Czugler,Elemér Fogassy,Gy?rgy Keglevich Dalton Trans. 2016 45 1823

-

Hironobu Watanabe,Takuya Yamamoto,Arihiro Kanazawa,Sadahito Aoshima Polym. Chem. 2020 11 3398

-

Li Chen,Jiang-Bo Huang,Zheng Xu,Zhan-Jiang Zheng,Ke-Fang Yang,Yu-Ming Cui,Jian Cao,Li-Wen Xu RSC Adv. 2016 6 67113

-

Derek M. Dalton,Anthony K. Rappé,Tomislav Rovis Chem. Sci. 2013 4 2062

93379-48-7 ((-)-Taddol) Productos relacionados

- 4132-28-9(2,3,4,6-Tetra-O-benzyl-D-glucopyranose)

- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)

- 77-83-8(Ethyl 3-methyl-3-phenylglycidate)

- 6988-39-2(Methyl 4,6-O-benzylidene-b-D-galactopyranoside)

- 2568-25-4(Benzaldehyde Propylene Glycol Acetal)

- 6577-41-9(Oxapiumiodide)

- 7374-79-0(Acanthoside B)

- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)

- 10338-51-9(Salidroside)

- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93379-48-7)(-)-Taddol

Pureza:99%

Cantidad:100g

Precio ($):212.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:93379-48-7)(-)-Taddol

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe